molecular formula C11H11NO3 B1653144 Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate CAS No. 17647-39-1

Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B1653144
CAS No.: 17647-39-1
M. Wt: 205.21 g/mol
InChI Key: XSGFHHRNCZXWPK-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate typically involves a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

This includes the use of alternative catalysts and solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
  • 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Uniqueness

Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications .

Properties

IUPAC Name

methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGFHHRNCZXWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444712
Record name 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17647-39-1
Record name 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-hydroxybenzimidoyl chloride (0.500 g; 3.21 mmol) in ethyl acetate (4 mL) was added dropwise to the mixture of methyl acrylate (0.58 mL; 6.43 mmol), sodium bicarbonate (0.818 g; 9.64 mmol), water 0.1 mL and ethyl acetate (16 mL) at room temperature and the resulting mixture was stirred for 22 hours. The solid was eliminated by filtration and washed with ethyl acetate. The filtrate was evaporated and the residue purified by flash chromatography on silica gel (eluent: 15 to 100% dichloromethane in heptane) to afford 0.482 g (73%) of methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
0.818 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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